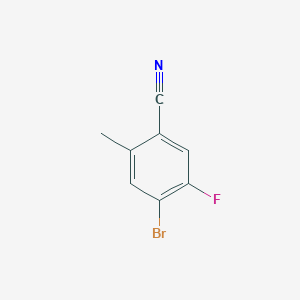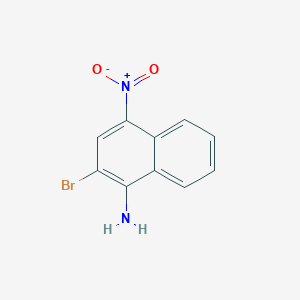
1-Propyl-1H-pyrrol-2-carbaldehyd
Übersicht
Beschreibung
1-propyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-propyl-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-propyl-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
1-Propyl-1H-pyrrol-2-carbaldehyd: wird in der Proteomforschung als biochemisches Werkzeug eingesetzt . Seine molekulare Struktur ermöglicht die Untersuchung von Proteininteraktionen und -funktionen und trägt zum Verständnis komplexer biologischer Systeme und Krankheitsmechanismen bei.
Anionenerkennung
Diese Verbindung wurde in eine fluoreszierende Sonde zur selektiven Detektion von Anionen integriert . Solche Sonden sind in der Umweltüberwachung und Diagnostik von entscheidender Bedeutung, da sie kleinste Veränderungen der Ionenkonzentrationen erkennen können.
Pharmazeutische Anwendungen
Derivate von Pyrrol-2-carbaldehyd, zu denen auch this compound gehört, haben in pharmazeutischen Anwendungen Potenzial gezeigt. Sie wurden auf ihre antibakterielle Aktivität untersucht und könnten zur Entwicklung neuer Antibiotika führen .
Biomarker-Entwicklung
Die Derivate der Verbindung werden als Biomarker für Krankheiten wie Diabetes untersucht. Sie spielen eine Rolle bei der Früherkennung und -stadiung von lebensstilbedingten Krankheiten, was für die präventive Gesundheitsversorgung von entscheidender Bedeutung ist .
Chemische Synthese
Im Bereich der chemischen Synthese dient this compound als Baustein zur Herstellung komplexer organischer Moleküle. Es wird zur Synthese verschiedener heterocyclischer Verbindungen verwendet, die für die Entwicklung neuer Materialien und Medikamente von entscheidender Bedeutung sind .
Biotechnologische Forschung
Die Verbindung ist auch in der biotechnologischen Forschung von Bedeutung, wo sie zur Untersuchung von Naturprodukten und ihren Anwendungen verwendet werden kann. Sie hilft bei der Identifizierung wichtiger Verbindungen aus natürlichen Quellen, die verschiedene industrielle und medizinische Anwendungen haben können .
Wirkmechanismus
Target of Action
It is known that pyrrole derivatives, which include 1-propyl-1h-pyrrole-2-carbaldehyde, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Pyrrole derivatives are known to interact with their targets in various ways, leading to a range of biological activities
Biochemical Pathways
Pyrrole derivatives are known to possess various biological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrrole derivatives, the effects of 1-propyl-1H-pyrrole-2-carbaldehyde could be multifaceted
Biochemische Analyse
Biochemical Properties
1-Propyl-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars. This interaction leads to the formation of advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes and cardiovascular disorders . The nature of these interactions often involves the formation of Schiff bases and Amadori products, which further undergo complex reactions to form AGEs.
Cellular Effects
1-Propyl-1H-pyrrole-2-carbaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Propyl-1H-pyrrole-2-carbaldehyde involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain glycosyltransferases, enzymes that play a crucial role in the synthesis of glycoproteins . This inhibition can lead to alterations in glycoprotein structure and function, impacting various cellular processes. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-1H-pyrrole-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1-Propyl-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
1-Propyl-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing the synthesis and degradation of various metabolites . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of intermediates and end products of metabolic pathways.
Transport and Distribution
The transport and distribution of 1-Propyl-1H-pyrrole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
1-Propyl-1H-pyrrole-2-carbaldehyde exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different sets of biomolecules in each compartment. Post-translational modifications and targeting signals play a crucial role in directing the compound to specific organelles.
Eigenschaften
IUPAC Name |
1-propylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-3-4-8(9)7-10/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXXKFZMHRLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629576 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89686-22-6 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1289839.png)










